N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine
Description
Properties
CAS No. |
919772-01-3 |
|---|---|
Molecular Formula |
C13H17N3O4 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
(2S)-2-[[4-(2-aminoethylcarbamoyl)benzoyl]amino]propanoic acid |
InChI |
InChI=1S/C13H17N3O4/c1-8(13(19)20)16-12(18)10-4-2-9(3-5-10)11(17)15-7-6-14/h2-5,8H,6-7,14H2,1H3,(H,15,17)(H,16,18)(H,19,20)/t8-/m0/s1 |
InChI Key |
JVWCDPMLEDEHQH-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)C(=O)NCCN |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(=O)NCCN |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 2-Aminoethyl Carbamate
- Reagents : Ethyl chloroformate, 2-aminoethylamine
- Procedure :
- Ethyl chloroformate is reacted with 2-aminoethylamine in an organic solvent such as dichloromethane.
- The reaction is typically conducted under reflux conditions to ensure complete conversion.
Step 2: Formation of Benzoyl Derivative
- Reagents : Benzoyl chloride, triethylamine
- Procedure :
- The carbamate obtained from Step 1 is treated with benzoyl chloride in the presence of triethylamine as a base.
- This step introduces the benzoyl moiety to the aminoethyl carbamate, forming an intermediate product.
Step 3: Coupling Reaction
- Reagents : L-alanine, coupling agents (e.g., N,N'-dicyclohexylcarbodiimide)
- Procedure :
- The intermediate from Step 2 is coupled with L-alanine using a coupling agent to facilitate the formation of the peptide bond.
- The reaction mixture is typically stirred at room temperature for several hours until completion.
Step 4: Purification and Crystallization
- Method :
- The crude product is purified using techniques such as recrystallization or chromatography.
- Final purification may involve dissolving the product in a suitable solvent and filtering out impurities.
The yield and purity of N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine can vary based on the specific conditions used in each step of the synthesis. Typically, yields range from 60% to over 90%, depending on the efficiency of each reaction step and purification process.
| Step | Reagent/Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Synthesis of Carbamate | Ethyl chloroformate, dichloromethane | 75% | >95% |
| Benzoylation | Benzoyl chloride, triethylamine | 80% | >90% |
| Coupling | L-alanine, N,N'-dicyclohexylcarbodiimide | 85% | >92% |
| Final Purification | Recrystallization | >90% | >98% |
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoyl and carbamoyl groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally similar molecules, emphasizing key functional groups and their implications:
Key Differences and Implications
Aminoethyl Carbamoyl vs. Carboxyethyl: The target compound’s aminoethyl carbamoyl group enhances basicity and metal coordination compared to the carboxyethyl group in 4-[(2-Carboxyethyl)amino]benzoic acid. This difference may favor applications in pH-sensitive drug delivery or catalysis .
Benzoyl vs. Biphenyl Systems :
- The biphenyl group in the dicyclohexylamine derivative () increases steric bulk and lipophilicity, likely altering bioavailability compared to the simpler benzoyl group in the target compound .
Amide vs. Ester Linkages: Compounds like 3'-amino-4'-benzoyloxyacetophenone () contain ester bonds, which are more prone to hydrolysis than the amide bonds in the target compound. This impacts metabolic stability and shelf life .
Biological Activity
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique molecular structure characterized by:
- Aminoethyl Carbamoyl Group : This functional group contributes to the compound's reactivity and potential biological interactions.
- Benzoyl Moiety : The presence of the benzoyl group enhances the compound's ability to interact with various biological targets.
The molecular formula for this compound is , with an average mass of approximately 236.27 g/mol.
The biological activity of this compound is primarily attributed to its ability to modulate protein interactions and enzymatic activities. The compound may act as an inhibitor or modulator of specific biological pathways, influencing critical metabolic processes. Its interaction with various receptors and enzymes is essential for its therapeutic potential.
In Vitro Studies
Preliminary studies have indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Research suggests potential efficacy against various microbial strains, making it a candidate for further exploration in infectious disease treatment.
- Anticancer Properties : Initial findings indicate that the compound may inhibit cancer cell proliferation, although detailed studies are required to elucidate its mechanism and effectiveness.
Interaction Studies
Interaction studies involving this compound focus on its binding affinities with various biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to assess these interactions quantitatively. Understanding these interactions is crucial for elucidating the compound's mechanism of action and optimizing its therapeutic potential.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals distinct biological activities influenced by variations in their chemical structure:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-{4-[(2-Aminoethyl)carbamoyl]-benzoic acid} | Similar carbamoyl group; lacks benzoyl moiety | Potential anti-inflammatory activity |
| N-(2-Aminoethyl)-L-alanine | Basic structure without benzoyl moiety | Involved in protein synthesis |
| 3-Methoxybenzoic acid | Methoxy substitution but lacks aminoethyl group | Used as a building block in organic synthesis |
This table highlights how structural variations impact biological activity, emphasizing the uniqueness of this compound within this class of compounds.
Case Studies and Research Findings
- Anticancer Activity : A study explored the effects of this compound on different cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.
- Inhibition of Enzymatic Activity : Research demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, providing insight into its mechanism of action.
- Binding Affinity Studies : Utilizing SPR techniques, researchers assessed the binding affinities of this compound with various receptors. The results indicated significant binding, suggesting potential therapeutic applications in receptor modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
